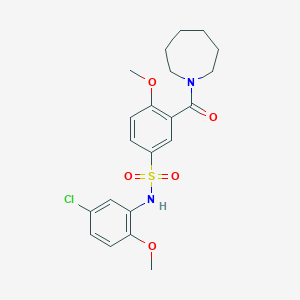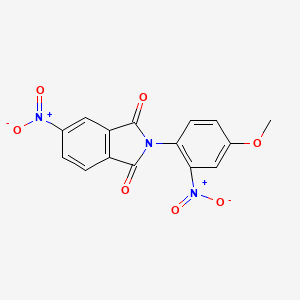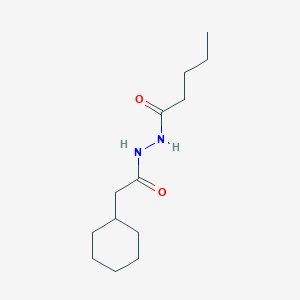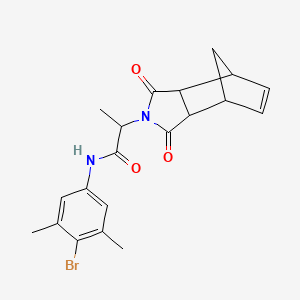![molecular formula C11H10ClNO3 B12472601 4-[(2-Chlorophenyl)methylamino]-4-oxobut-2-enoic acid](/img/structure/B12472601.png)
4-[(2-Chlorophenyl)methylamino]-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Chlorophenyl)methylamino]-4-oxobut-2-enoic acid is an organic compound that features a chlorophenyl group attached to a methylamino moiety, which is further connected to a butenoic acid structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Chlorophenyl)methylamino]-4-oxobut-2-enoic acid typically involves the following steps:
Formation of the Intermediate: The initial step involves the reaction of 2-chlorobenzylamine with an appropriate acylating agent to form an intermediate compound.
Condensation Reaction: The intermediate is then subjected to a condensation reaction with a suitable aldehyde or ketone under acidic or basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Chlorophenyl)methylamino]-4-oxobut-2-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
4-[(2-Chlorophenyl)methylamino]-4-oxobut-2-enoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[(2-Chlorophenyl)methylamino]-4-oxobut-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may act by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Altering Gene Expression: Influencing the expression of genes involved in various biological processes.
Comparison with Similar Compounds
Similar Compounds
2-Chlorobenzylamine: A precursor in the synthesis of 4-[(2-Chlorophenyl)methylamino]-4-oxobut-2-enoic acid.
4-Oxobut-2-enoic acid: A structural analog with similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C11H10ClNO3 |
|---|---|
Molecular Weight |
239.65 g/mol |
IUPAC Name |
4-[(2-chlorophenyl)methylamino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C11H10ClNO3/c12-9-4-2-1-3-8(9)7-13-10(14)5-6-11(15)16/h1-6H,7H2,(H,13,14)(H,15,16) |
InChI Key |
BRAVTRZYPNRJQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNC(=O)C=CC(=O)O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~2~-cyclohexyl-N-(2-hydroxyethyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B12472523.png)


![N-(4-ethoxyphenyl)-2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B12472537.png)


![1-[2-(5-nitro-1H-indol-3-yl)ethyl]-2,4,6-triphenylpyridinium](/img/structure/B12472556.png)
![2,4-Imidazolidinedione, 5-[(4-methylphenyl)methylene]-3-phenyl-](/img/structure/B12472566.png)
![2-({[5-(3-aminophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)benzonitrile](/img/structure/B12472569.png)
![N-(2-{[2-(diethylamino)-2-oxoethyl]sulfanyl}-1,3-benzothiazol-6-yl)-4-methylbenzamide](/img/structure/B12472574.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-4-[3-(furan-2-ylmethyl)-4-oxo-1,3-thiazolidin-2-yl]benzamide](/img/structure/B12472581.png)

![2-methyl-N'-[1-(propan-2-yl)piperidin-4-ylidene]furan-3-carbohydrazide](/img/structure/B12472591.png)
![2-{[N-(1,3-benzodioxol-5-yl)-N-(methylsulfonyl)glycyl]amino}-N-(3-methoxypropyl)benzamide](/img/structure/B12472593.png)
